1-(1-benzothiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
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Overview
Description
1-(1-benzothiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione is a chemical compound with the empirical formula C13H12BNO4S and a molecular weight of 289.11 g/mol . This compound is a derivative of benzothiophene, a sulfur-containing heterocyclic compound, and is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The MIDA ester (N-methyliminodiacetic acid) serves as a protecting group for the boronic acid, enhancing its stability and making it easier to handle in various chemical reactions .
Preparation Methods
The synthesis of 1-(1-benzothiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione typically involves the reaction of benzothiophene-2-boronic acid with N-methyliminodiacetic acid (MIDA) anhydride. This reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 85°C) for several hours . The resulting product is then purified to obtain the desired MIDA ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(1-benzothiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the MIDA ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation to form benzothiophene-2-boronic acid or reduction to form benzothiophene derivatives.
Substitution Reactions: The boronic acid group can be substituted with various electrophiles, leading to the formation of different benzothiophene derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like DMF or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-benzothiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione has numerous applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine: The compound is used in the synthesis of bioactive molecules and natural products.
Mechanism of Action
The mechanism of action of 1-(1-benzothiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione primarily involves its role as a boronic acid derivative in chemical reactions. The MIDA ester protects the boronic acid group, preventing unwanted side reactions and enhancing the compound’s stability . During reactions such as Suzuki-Miyaura cross-coupling, the MIDA ester is deprotected under aqueous conditions, allowing the boronic acid to participate in the reaction . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-(1-benzothiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione can be compared with other similar compounds, such as:
Thiophene-3-boronic acid MIDA ester: Similar in structure but with the boronic acid group at a different position on the thiophene ring.
2-Chloropyridine-3-boronic acid MIDA ester: Contains a pyridine ring instead of a benzothiophene ring, offering different reactivity and applications.
Benzo[b]thien-2-ylboronic acid: Lacks the MIDA ester protecting group, making it less stable but more reactive in certain conditions.
The uniqueness of this compound lies in its stability and versatility in various chemical reactions, making it a valuable tool in organic synthesis .
Properties
IUPAC Name |
1-(1-benzothiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BNO4S/c1-15-7-12(16)18-14(15,19-13(17)8-15)11-6-9-4-2-3-5-10(9)20-11/h2-6H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFFKQOMJQDDOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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